molecular formula C14H26N4O4S B4225181 Morpholin-4-yl 4-(piperidylsulfonyl)piperazinyl ketone

Morpholin-4-yl 4-(piperidylsulfonyl)piperazinyl ketone

Cat. No.: B4225181
M. Wt: 346.45 g/mol
InChI Key: SHFMIDSUESGTHU-UHFFFAOYSA-N
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Description

Morpholin-4-yl 4-(piperidylsulfonyl)piperazinyl ketone is a complex organic compound that features a morpholine ring, a piperazine ring, and a piperidine ring, all connected through sulfonyl and carbonyl linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Morpholin-4-yl 4-(piperidylsulfonyl)piperazinyl ketone typically involves multi-step organic reactions. One common method includes the reaction of morpholine with a sulfonyl chloride derivative to introduce the sulfonyl group. This is followed by the reaction with piperazine and piperidine derivatives under controlled conditions to form the final compound. The reaction conditions often involve the use of organic solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Morpholin-4-yl 4-(piperidylsulfonyl)piperazinyl ketone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and halides in the presence of catalysts like palladium or copper.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce secondary or tertiary amines.

Scientific Research Applications

Morpholin-4-yl 4-(piperidylsulfonyl)piperazinyl ketone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Morpholin-4-yl 4-(piperidylsulfonyl)piperazinyl ketone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • **4-{[4-(1-piperidinylsulfonyl)-1-piperazinyl]sulfonyl}morpholine
  • **4-{[4-(1-piperidinylsulfonyl)phenyl]sulfonyl}morpholine
  • **4-{[4-(1-piperidinylsulfonyl)phenoxy]acetyl}morpholine

Uniqueness

Morpholin-4-yl 4-(piperidylsulfonyl)piperazinyl ketone is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties

Properties

IUPAC Name

morpholin-4-yl-(4-piperidin-1-ylsulfonylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N4O4S/c19-14(16-10-12-22-13-11-16)15-6-8-18(9-7-15)23(20,21)17-4-2-1-3-5-17/h1-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHFMIDSUESGTHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)N2CCN(CC2)C(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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